molecular formula C12H22N2O2 B13483080 Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13483080
M. Wt: 226.32 g/mol
InChI Key: ILROOPKXIQCYMQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound featuring a norbornane-like scaffold (2-azabicyclo[2.2.1]heptane) with a tert-butoxycarbonyl (Boc)-protected amine group at position 2 and an aminomethyl substituent at position 1. This molecule is of significant interest in medicinal chemistry due to its rigid bicyclic structure, which enhances binding selectivity in drug design. The Boc group serves as a protective moiety for the secondary amine, enabling controlled functionalization during synthesis. The aminomethyl group provides a reactive handle for further derivatization, such as coupling with carboxylic acids or aldehydes .

Key properties include:

  • Molecular Formula: C₁₂H₂₂N₂O₂
  • Molecular Weight: 226.32 g/mol (based on related analogs)
  • CAS Registry Number: 1256107-32-0 (for a stereoisomer with (1S,4S,5S)-configuration)
  • Stereochemistry: The compound exists in multiple stereoisomeric forms, with the (1S,3R,4R)-configuration being a common synthetic target due to its relevance in bioactive molecules .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13/h9H,4-8,13H2,1-3H3

InChI Key

ILROOPKXIQCYMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)CN

Origin of Product

United States

Preparation Methods

Starting Material and Bicyclic Core Formation

A common precursor is the bicyclic lactam or bicyclic enone derivatives of azabicyclo[2.2.1]heptane. For example, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one is a frequently used starting material, which can be reduced to the corresponding saturated lactam intermediate using catalytic hydrogenation with palladium on activated carbon in methanol under hydrogen atmosphere.

Step Reagents/Conditions Outcome
Reduction of bicyclic enone 10% Pd/C, H2, MeOH, 25 °C, 5 h Saturated bicyclic lactam intermediate

Introduction of Aminomethyl Group

The aminomethyl substituent at the 1-position is typically introduced via reductive amination of a formyl-functionalized bicyclic intermediate. For instance, the compound tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can be subjected to reductive amination with an amine source under hydrogenation conditions or using reducing agents such as sodium cyanoborohydride.

Step Reagents/Conditions Outcome
Reductive amination Amine, NaBH3CN or H2/Pd, solvent (e.g., toluene), mild heating Introduction of aminomethyl group

Protection of Carboxyl Group as tert-Butyl Ester

The carboxyl group is protected as a tert-butyl ester to enhance stability and facilitate handling. This is commonly achieved by esterification of the corresponding carboxylic acid or acid chloride with isobutylene in the presence of an acid catalyst or by using tert-butyl chloroformate under basic conditions.

Step Reagents/Conditions Outcome
Esterification tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) tert-Butyl ester formation

Additional Functional Group Transformations

Other steps such as methanolysis, hydrolysis, or further reduction may be involved depending on the synthetic route chosen. For example, methanolysis of formylated intermediates can yield methyl esters or related derivatives, and hydrolysis under alkaline or acidic conditions can be used to adjust protecting groups or convert intermediates to desired forms.

Representative Synthetic Sequence Summary

Step Number Intermediate/Reaction Key Reagents Conditions Yield/Notes
1 Bicyclic enone to lactam Pd/C, H2 Methanol, 25 °C, 5 h High yield, clean reduction
2 Formylation of lactam Formylation agents (e.g., Vilsmeier reagent) Controlled temperature Introduces aldehyde at 6-position
3 Reductive amination Amine, NaBH3CN or H2/Pd Mild heating, inert atmosphere Aminomethyl group introduced with stereocontrol
4 Esterification tert-Butyl chloroformate, base Room temperature tert-Butyl ester protection, stable intermediate

Analytical and Purification Techniques

  • Chromatography: Column chromatography with ethyl acetate or similar eluents is commonly used to isolate pure products after key steps.
  • Spectroscopy: ^1H NMR and ^13C NMR confirm structural features and stereochemistry.
  • Mass Spectrometry: Confirms molecular weight (226.32 g/mol) and purity.
  • Gas Chromatography: Used for analysis of reaction mixtures, especially in hydrolysis steps.

Research Findings and Applications

The compound serves as an important intermediate in pharmaceutical research due to its bicyclic scaffold and functional groups that allow further derivatization. Its preparation methods have been optimized for stereoselectivity and yield, facilitating its use in synthesizing biologically active molecules.

Chemical Reactions Analysis

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The structural and functional diversity of 2-azabicyclo[2.2.1]heptane derivatives allows for direct comparisons based on substituent type, position, and stereochemistry. Below is an analysis of key analogs:

Functional Group Variations
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications CAS Number Reference
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Aminomethyl C₁₂H₂₂N₂O₂ 226.32 Pharmaceutical intermediates, peptidomimetics 1256107-32-0
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Ketone C₁₁H₁₇NO₃ 211.26 Precursor for heterocyclic synthesis 198835-06-2
Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate Oxime C₁₁H₁₈N₂O₃ 226.27 Nitric oxide synthase inhibitors 207405-61-6
Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Bromomethyl C₁₂H₂₀BrNO₂ 296.21 Alkylation reactions Not specified

Key Differences :

  • Aminomethyl vs. Bromomethyl: The aminomethyl group enables nucleophilic reactions (e.g., amide bond formation), while bromomethyl facilitates electrophilic substitutions (e.g., Suzuki couplings) .
  • Ketone vs. Oxime: The ketone group in the 5-oxo derivative is reactive toward reducing agents (e.g., NaBH₄), whereas the oxime moiety in the 5-(hydroxyimino) analog participates in coordination chemistry and nitrosylation pathways .
Stereochemical Variations
Compound Name Stereochemistry Key Feature Reference
(1R,4S,6R)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1R,4S,6R) Hydroxy group at position 6; used in opioid receptor modulators
(1S,4S,5S)-5-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (1S,4S,5S) Amino group at position 5; intermediate for kinase inhibitors
(1S,3R,4R)-3-(Aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (1S,3R,4R) Aminomethyl at position 3; precursor to GABA analogs

Impact of Stereochemistry :

  • The (1R,4S,6R)-hydroxy derivative exhibits distinct hydrogen-bonding capabilities compared to the (1S,3R,4R)-aminomethyl analog, influencing solubility and target binding .
  • The (1S,4S,5S)-configuration in 5-amino derivatives is critical for enantioselective synthesis of antiviral agents .

Reactivity Insights :

  • The aminomethyl derivative requires protective group strategies (e.g., Boc) to prevent side reactions during hydrogenation .
  • The 5-oxo analog is synthesized via Dess-Martin periodinane oxidation, avoiding over-oxidation to carboxylic acids .

Biological Activity

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article provides an in-depth analysis of its biological activity, including interactions with enzymes and receptors, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1616340-89-6
  • IUPAC Name : tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Purity : 97%

The compound features a tert-butyl ester group and an aminomethyl side chain, contributing to its rigidity and chemical reactivity. The bicyclic framework allows for specific interactions with biological targets, making it a subject of interest in pharmacological research .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in modulating enzyme activity and influencing receptor signaling pathways.

Enzyme Interactions

Studies have shown that the compound can interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it has been observed to affect the secretion of specific proteins in bacterial systems, indicating its role in microbial enzyme regulation .

Receptor Modulation

The compound's structure enables it to form hydrogen bonds and electrostatic interactions with biological molecules, suggesting potential therapeutic applications in modulating receptor activities. This is particularly relevant in the context of drug design aimed at targeting specific receptors involved in disease processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylateSimilar bicyclic structureDifferent functional group positioning
Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateContains diazabicyclic frameworkVariations in nitrogen placement
Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateAlso features diazabicyclic structureStereochemical differences affecting reactivity

This table highlights how variations in structure can influence the biological activity and potential applications of these compounds .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Inhibition of Bacterial Secretion Systems : Research demonstrated that high concentrations of the compound could inhibit secretion pathways in bacteria by downregulating key activators involved in these processes .
  • Potential Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties through its interaction with bacterial enzymes, suggesting a potential application as an antibiotic agent .
  • Receptor Binding Studies : Investigations into receptor binding affinities revealed that the compound could selectively bind to certain receptors implicated in neurological disorders, opening avenues for further exploration in neuropharmacology .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate?

Answer:
A common approach involves functionalizing the bicyclic amine precursor via azide intermediates. For example:

Azide Formation : React the bicyclic amine with thiophosgene (CS₂) and DCC in Et₂O at -10°C to form an isothiocyanate intermediate, followed by azide substitution (yield: 82%) .

Azide Reduction : Hydrogenate the azide intermediate (e.g., tert-butyl (1S,3R,4R)-3-(azidomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate) using Pd/C in ethanol under H₂ to yield the aminomethyl derivative (yield: 55–92%) .
Key Data :

StepReagents/ConditionsYieldReference
Azide FormationDCC, CS₂, Et₂O, -10°C → RT82%
Azide ReductionPd/C, H₂, EtOH55–92%

Structural Characterization: How is the stereochemistry of this bicyclic compound confirmed?

Answer:

  • NMR Analysis : 1H and 13C NMR are critical. For example, the tert-butyl group in related bicyclic compounds appears as a singlet at δ 1.33–1.48 ppm (9H), while the bicyclic backbone protons resonate between δ 1.26–4.37 ppm, with splitting patterns confirming stereochemistry .
  • Rotamer Analysis : Mixtures of rotamers (due to hindered rotation) show split signals (e.g., δ 4.37/4.24 ppm for C3H) in 1H NMR .

Advanced Synthesis: How can enantioselective synthesis be achieved for chiral derivatives?

Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)-configured bicyclic amines) to control stereochemistry during functionalization .
  • Catalytic Asymmetric Hydrogenation : Apply chiral catalysts (e.g., Ru-BINAP complexes) during azide reduction to retain enantiomeric excess (ee >95%) .

Method Optimization: What solvent systems improve reaction yields during purification?

Answer:

  • Column Chromatography : For intermediates, hexane:EtOAc gradients (e.g., 90:10 → 83:17) effectively separate products from triphenylphosphine oxide byproducts .
  • Recrystallization : Use 1:1 hexane:Et₂O to precipitate impurities, enhancing purity to >97% .

Functionalization: How is this compound used to synthesize bioactive derivatives?

Answer:

  • Amide Coupling : React the aminomethyl group with activated carboxylic acids (e.g., HATU/TEA in DMF) to generate peptidomimetics .
  • Borylation : Introduce boronate esters (e.g., via Suzuki-Miyaura coupling) using tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate for drug discovery .

Analytical Challenges: How are impurities in the final product quantified?

Answer:

  • HPLC-MS : Monitor trace impurities (e.g., residual azides or Pd catalysts) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Verify C, H, N content (±0.4% theoretical) to confirm purity .

Computational Modeling: What tools predict the compound’s conformational stability?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate strain energy in the bicyclic framework (e.g., 2-azabicyclo[2.2.1]heptane systems) .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol or DMSO to predict aggregation behavior .

Contradictory Data: How to resolve discrepancies in reported NMR spectra?

Answer:

  • Variable Temperature (VT) NMR : Identify rotamers by cooling samples to -40°C, simplifying splitting patterns .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., δ 2.48 ppm for C1H) through correlation spectroscopy .

Scale-Up Challenges: What safety precautions are needed for large-scale azide reactions?

Answer:

  • Azide Handling : Use explosion-proof equipment and dilute reaction conditions (<0.3 M) to minimize risks .
  • Quenching Protocols : Add aqueous NaOH to decompose excess HN₃ before workup .

Biological Applications: How is this compound used in medicinal chemistry?

Answer:

  • Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the amine with E3 ligase binders (e.g., VHL or CRBN ligands) to degrade disease-related proteins .
  • Kinase Inhibitors : Attach pyridyl or benzimidazole moieties to target ATP-binding pockets .

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